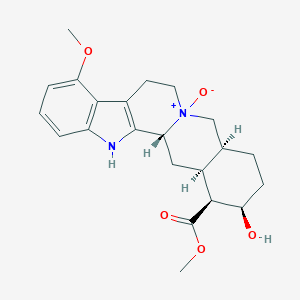
(3beta,20alpha)-17beta-Hydroxy-9-methoxy-16beta-methoxycarbonylyohimban 4-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3beta,20alpha)-17beta-Hydroxy-9-methoxy-16beta-methoxycarbonylyohimban 4-oxide is a compound known for its therapeutic applications, particularly in the treatment of venous insufficiency and related conditions. It is often used to alleviate symptoms such as varicose veins, leg pain, and hemorrhoids. This compound works by improving venous tone and reducing venous stasis, thereby enhancing blood flow and reducing swelling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,20alpha)-17beta-Hydroxy-9-methoxy-16beta-methoxycarbonylyohimban 4-oxide typically involves the combination of diosmin and hesperidin, two flavonoids known for their beneficial effects on the vascular system. The reaction conditions often include the use of solvents like ethanol or methanol, and the process may involve heating and stirring to ensure complete dissolution and reaction of the components.
Industrial Production Methods
On an industrial scale, this compound is produced through a series of steps that ensure the purity and efficacy of the final product. This includes the extraction of diosmin and hesperidin from natural sources, followed by their purification and combination under controlled conditions. The final product is then formulated into tablets or capsules for oral administration.
Análisis De Reacciones Químicas
Types of Reactions
(3beta,20alpha)-17beta-Hydroxy-9-methoxy-16beta-methoxycarbonylyohimban 4-oxide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions involving this compound include various oxidized and reduced forms of the compound, as well as substituted derivatives. These products are often studied for their potential therapeutic applications and biological activities.
Aplicaciones Científicas De Investigación
(3beta,20alpha)-17beta-Hydroxy-9-methoxy-16beta-methoxycarbonylyohimban 4-oxide has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is studied for its unique chemical properties and potential as a precursor for the synthesis of other compounds.
Biology: In biology, this compound is used to study its effects on cellular processes and its potential as a therapeutic agent for various conditions.
Medicine: In medicine, this compound is used to treat venous insufficiency, varicose veins, and hemorrhoids. It is also being studied for its potential in treating other vascular conditions.
Industry: In industry, this compound is used in the formulation of pharmaceutical products and dietary supplements.
Mecanismo De Acción
(3beta,20alpha)-17beta-Hydroxy-9-methoxy-16beta-methoxycarbonylyohimban 4-oxide exerts its effects by targeting the venous system and improving venous tone. It works by reducing the distensibility of veins and decreasing venous stasis, which enhances blood flow and reduces swelling. The molecular targets of this compound include the endothelial cells lining the blood vessels and the smooth muscle cells in the venous walls. The pathways involved in its mechanism of action include the modulation of nitric oxide production and the inhibition of inflammatory mediators.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (3beta,20alpha)-17beta-Hydroxy-9-methoxy-16beta-methoxycarbonylyohimban 4-oxide include:
Diosmin: A flavonoid used to treat venous insufficiency and related conditions.
Hesperidin: Another flavonoid with similar therapeutic applications.
Rutin: A flavonoid known for its antioxidant and anti-inflammatory properties.
Uniqueness of this compound
This compound is unique in its combination of diosmin and hesperidin, which provides a synergistic effect in improving venous tone and reducing venous stasis. This combination makes this compound particularly effective in treating venous insufficiency and related conditions, compared to other similar compounds that may only contain one of these flavonoids.
Propiedades
Número CAS |
1056-57-1 |
|---|---|
Fórmula molecular |
C22H28N2O5 |
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
methyl (1R,15S,18R,19S,20S)-18-hydroxy-8-methoxy-13-oxido-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-13-ium-19-carboxylate |
InChI |
InChI=1S/C22H28N2O5/c1-28-18-5-3-4-15-19(18)13-8-9-24(27)11-12-6-7-17(25)20(22(26)29-2)14(12)10-16(24)21(13)23-15/h3-5,12,14,16-17,20,23,25H,6-11H2,1-2H3/t12-,14+,16-,17-,20+,24?/m1/s1 |
Clave InChI |
SANIGXXUGRLAGR-BXUFFXRESA-N |
SMILES |
COC1=CC=CC2=C1C3=C(N2)C4CC5C(CCC(C5C(=O)OC)O)C[N+]4(CC3)[O-] |
SMILES isomérico |
COC1=CC=CC2=C1C3=C(N2)[C@H]4C[C@H]5[C@H](CC[C@H]([C@H]5C(=O)OC)O)C[N+]4(CC3)[O-] |
SMILES canónico |
COC1=CC=CC2=C1C3=C(N2)C4CC5C(CCC(C5C(=O)OC)O)C[N+]4(CC3)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















